molecular formula C10H8N2 B12318456 3-Methylidenequinolin-4-imine

3-Methylidenequinolin-4-imine

Cat. No.: B12318456
M. Wt: 156.18 g/mol
InChI Key: IPTLHTZSKNGYSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylidenequinolin-4-imine is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoline core with a methylidene group at the 3-position and an imine group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylidenequinolin-4-imine can be achieved through various methods. One common approach involves the condensation of an appropriate aldehyde with an amine under acidic or basic conditions. For example, the reaction of 3-formylquinoline with an amine in the presence of an acid catalyst can yield this compound. Microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Methylidenequinolin-4-imine undergoes various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The methylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Substituted quinoline derivatives.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the methylidene and imine groups.

    Quinazoline: Another heterocyclic compound with a similar core structure but different functional groups.

    Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.

Uniqueness

3-Methylidenequinolin-4-imine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

3-methylidenequinolin-4-imine

InChI

InChI=1S/C10H8N2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-6,11H,1H2

InChI Key

IPTLHTZSKNGYSN-UHFFFAOYSA-N

Canonical SMILES

C=C1C=NC2=CC=CC=C2C1=N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.